3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride
Description
Properties
IUPAC Name |
2-(aminomethyl)-3-(3-chloropyridin-4-yl)propan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O.2ClH/c10-9-5-12-2-1-8(9)3-7(4-11)6-13;;/h1-2,5,7,13H,3-4,6,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPXRQSGMADYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CC(CN)CO)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Chloropyridinyl Methyl Intermediate
A key intermediate in the synthesis is the chloropyridinyl methyl derivative. This can be prepared by:
Assembly of the Propanol Backbone with Amino Group
The propanol backbone bearing the amino group can be synthesized or obtained through:
- Reduction of appropriate keto or lactam intermediates (e.g., aminopiperidin-2-one derivatives) using reducing agents such as lithium aluminum hydride (LiAlH4)
- Amino alcohol formation via nucleophilic substitution or reductive amination methods
- Protection of amino or hydroxyl groups during intermediate steps to avoid side reactions
Coupling of the Chloropyridinyl Moiety to the Propanol Backbone
The linkage between the chloropyridinyl moiety and the propanol backbone is commonly achieved by:
- Alkylation reactions where the chloromethyl pyridine derivative reacts with the amino alcohol intermediate under controlled conditions
- Use of bases or catalysts to facilitate nucleophilic substitution on the chloromethyl group
- Careful control of reaction temperature and solvent to optimize yield and selectivity
Salt Formation: Conversion to Dihydrochloride
The final step involves converting the free base of 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol into its dihydrochloride salt to improve stability and solubility:
- Dissolution of the free base in a suitable solvent such as methanol or tetrahydrofuran
- Addition of concentrated hydrochloric acid or bubbling HCl gas into the solution under controlled temperature conditions (typically 0–20 °C)
- Precipitation of the dihydrochloride salt, followed by filtration and washing to purify the compound
Representative Preparation Data Table
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |
|---|---|---|---|---|
| Chloropyridine halogenation | NCS, AIBN, CCl4 | Ambient | Carbon tetrachloride | Formation of chloromethyl pyridine |
| Reduction of keto intermediate | Lithium aluminum hydride (LiAlH4) | 10–45 | Tetrahydrofuran | Converts lactam to amino alcohol |
| Coupling reaction | Chloromethyl pyridine + amino alcohol | 25–60 | Methanol/THF | Nucleophilic substitution |
| Salt formation | Concentrated HCl addition | 0–20 | Methanol/THF | Precipitation of dihydrochloride salt |
| Purification | Filtration and washing | Ambient | — | Removal of impurities |
Analytical and Purification Considerations
- Filtration is commonly used to isolate the dihydrochloride salt after precipitation.
- Chromatographic techniques such as HPLC and TLC are employed for reaction monitoring and purity assessment.
- Spectroscopic methods (NMR, IR, MS) confirm the structure and purity of intermediates and final product.
Summary of Research Findings and Practical Insights
- The use of lithium aluminum hydride is effective for the reduction of lactam intermediates to amino alcohols, which are key precursors.
- Controlled temperature during coupling and salt formation steps is critical to maximize yield and purity.
- The dihydrochloride salt form is preferred for enhanced stability and solubility, facilitating handling and formulation.
- Multi-step synthesis requires careful management of reaction conditions and purification to avoid side products and degradation.
This comprehensive overview synthesizes available data from patents and chemical literature, providing an authoritative guide to the preparation of this compound. The methods described are consistent with best practices in synthetic organic chemistry for nitrogen-containing heterocyclic compounds and their salt forms.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or the addition of hydrogen.
Substitution: The amino and chloropyridinyl groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride has been investigated for its potential role in drug development, particularly as a pharmaceutical intermediate. Its structural features make it suitable for modifications that can enhance its therapeutic efficacy.
Case Study: Anticancer Activity
Recent studies have explored derivatives of this compound as potential anticancer agents. The incorporation of the chloropyridine moiety has been linked to improved interactions with biological targets involved in cancer pathways, highlighting its potential as a lead compound in cancer therapeutics .
Neuropharmacology
The compound has shown promise in neuropharmacological research, particularly in the modulation of neurotransmitter systems. It may influence pathways related to cognitive function and mood regulation.
Case Study: Cognitive Enhancement
Research indicates that derivatives of 3-amino compounds can enhance cognitive functions in animal models, suggesting that this specific compound could be further explored for treating neurodegenerative diseases or cognitive disorders .
Synthesis of Biologically Active Compounds
The versatility of 3-amino compounds allows them to serve as building blocks for synthesizing more complex molecules with biological activity. This dihydrochloride form can facilitate reactions that yield novel compounds with targeted pharmacological properties.
Table 1: Synthesis Pathways and Applications
Potential in Agricultural Chemistry
There is emerging interest in the application of this compound in agricultural chemistry, particularly as a pesticide or herbicide. The chloropyridine component may enhance its efficacy against certain pests.
Case Study: Herbicidal Activity
Preliminary studies have reported that similar chlorinated pyridine derivatives exhibit herbicidal properties, suggesting that further research into this compound could yield useful agrochemicals .
Mechanism of Action
The mechanism of action of 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural Analogs in the Quinazolinone Family
details seven quinazolin-4-one derivatives with chloro and phenoxy substituents . While these compounds differ in core structure (quinazolinone vs. pyridine-propanolamine), key comparisons include:
Key Observations :
- Chlorine Effects: The 3-chloropyridinyl group in the target compound may induce electronic effects distinct from chlorophenoxy groups in quinazolinones, altering reactivity or binding affinity.
Spectroscopic Techniques
Both classes utilize $^1$H-NMR, IR, and MS for characterization:
- $^1$H-NMR: Pyridine protons in the target compound would resonate downfield (δ > 8.0), whereas quinazolinones show aromatic protons at δ 6.8–8.3 .
- IR: The target compound’s NH$_2$ and OH stretches (~3300 cm$^{-1}$) overlap with quinazolinones, but C-Cl vibrations differ slightly due to substitution patterns.
- EI-MS: Molecular ion peaks for the dihydrochloride would require soft ionization techniques (e.g., ESI-MS), contrasting with the EI-MS data for neutral quinazolinones .
Pharmacological Potential
Salt formation (dihydrochloride) could enhance bioavailability compared to neutral analogs.
Biological Activity
Overview
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride is a chemical compound with the molecular formula . It features a unique structure that includes an amino group, a chloropyridinyl moiety, and a propanol group, which contribute to its biological activity. This compound is primarily studied for its potential therapeutic applications and interactions at the molecular level.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to significant biochemical responses. The specific pathways involved in its action depend on the context of its application and the biological system being studied.
Antimicrobial Activity
Research has indicated that compounds similar to 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol exhibit antimicrobial properties. For instance, studies have shown that derivatives of chloropyridine can inhibit bacterial growth by interfering with essential metabolic pathways, although specific data on this compound's antimicrobial efficacy remains limited.
Neuropharmacological Effects
Preliminary studies suggest that this compound may influence neurotransmitter systems. Similar compounds have been observed to act as allosteric modulators of neurotransmitter receptors, which could enhance cognitive functions without the excitotoxic effects typically associated with direct agonists.
Case Studies and Research Findings
- Study on Enzyme Interaction : A study investigated the interaction of related compounds with cytochrome P450 enzymes. It was found that structural modifications could lead to altered metabolic stability and pharmacokinetic profiles, suggesting potential for improved therapeutic indices in drug development .
- Neurotransmitter Modulation : Research involving microdialysis in animal models demonstrated that related compounds could increase levels of acetylcholine and serotonin in the hippocampus, indicating potential cognitive enhancement effects .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 3-Amino-2-chloropyridine | Lacks propanol group | Antimicrobial activity |
| 4-Amino-2-chloropyridine | Different amino positioning | Potential neuropharmacological effects |
| 3-Amino-[4-(trifluoromethyl)phenyl] | Contains trifluoromethyl group | Stronger enzyme inhibition properties |
Q & A
Q. What are the recommended synthetic routes and purification methods for 3-amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride?
The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging intermediates like 3-chloropyridinyl derivatives. A typical procedure involves reacting 3-chloro-4-(chloromethyl)pyridine with a β-amino alcohol precursor under basic conditions. Post-synthesis, purification is critical: column chromatography (e.g., ethyl acetate/hexane gradients) removes unreacted starting materials, followed by recrystallization in 2-propanol to achieve >95% purity . Yield optimization may require temperature-controlled reactions (−20°C to room temperature) and inert atmospheres to prevent hydrolysis .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : 1H/13C NMR confirms structural integrity, with characteristic peaks for the pyridinyl (δ 8.2–8.5 ppm), amino (δ 1.8–2.2 ppm), and hydroxyl groups (δ 4.5–5.0 ppm).
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% by area under the curve).
- Mass Spectrometry : ESI-MS in positive mode detects the molecular ion [M+H]+ at m/z 274.19 (C10H17Cl2N3O2) .
Q. What safety protocols are required for handling this hydrochloride salt?
- Storage : Desiccated at 2–8°C under nitrogen to prevent hygroscopic degradation.
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Emergency Response : For skin contact, rinse with water for 15 min; for inhalation, move to fresh air and administer oxygen if needed. Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction using SHELXL/SHELXD software confirms stereochemistry and hydrogen bonding networks. Key parameters:
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- In Vitro Assays : Test analogs with substitutions on the pyridinyl (e.g., 3-fluoro vs. 3-chloro) for receptor binding affinity.
- Key Modifications : Replace the hydroxyl group with methoxy to assess solubility impacts. Use IC50 values from kinase inhibition assays to correlate substituent effects with bioactivity .
Q. What computational approaches predict biological interactions of this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like MAP kinases. Focus on binding poses of the chloropyridinyl group in hydrophobic pockets.
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, calculating RMSD and binding free energies (MM-PBSA) .
Q. How should researchers address contradictions in synthetic yields or purity data?
- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent ratios) to identify critical factors. Use ANOVA to validate statistical significance.
- Troubleshooting : If HPLC shows impurities >5%, re-optimize recrystallization solvents (e.g., switch from 2-propanol to ethanol/water mixtures) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
